molecular formula C19H20N2O3S B2466587 N-methyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896375-20-5

N-methyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No. B2466587
CAS RN: 896375-20-5
M. Wt: 356.44
InChI Key: VWOZQAONCYNLHB-UHFFFAOYSA-N
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Description

N-methyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

  • Study 1 : A study by Ishikawa et al. (1990) focused on the synthesis of substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids for treating systemic infections. These compounds showed potent antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990).
  • Study 2 : Patel and Pathak (2012) synthesized a series of pyridoquinolone derivatives with antibacterial and antifungal activities. Some compounds displayed activity against Mycobacterium tuberculosis (Patel & Pathak, 2012).

Chemosensory Applications

  • Study 3 : Yang et al. (2015) developed a dual-functional chemosensor from a derivative of the compound, showing sensitivity towards Al3+ and Cu2+ in aqueous conditions. This study helps in understanding the compound's potential in chemical sensing applications (Yang et al., 2015).

Diuretic Properties

  • Study 4 : Shishkina et al. (2018) investigated polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline derivative with strong diuretic properties, suggesting its potential use in hypertension treatment (Shishkina et al., 2018).

Antitumor Activity

  • Study 5 : A study by Chilin et al. (2009) on N-[4-(2'-oxo-2H-pyrano[2,3-b]quinolin-5'-ylamino)-phenyl]-methanesulfonamides, a similar class of compounds, indicated a reduced anticancer activity when replacing the acridine moiety, highlighting the critical role of structural components in biological activity (Chilin et al., 2009).

properties

IUPAC Name

N-methyl-2-oxo-N-phenyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-20(16-7-3-2-4-8-16)25(23,24)17-12-14-6-5-11-21-18(22)10-9-15(13-17)19(14)21/h2-4,7-8,12-13H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOZQAONCYNLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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